Home > Products > Screening Compounds P19796 > N-cyclohexyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
N-cyclohexyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide - 1014054-05-7

N-cyclohexyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Catalog Number: EVT-2886311
CAS Number: 1014054-05-7
Molecular Formula: C16H24N6O2S
Molecular Weight: 364.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine (3a-h)

Compound Description: This series of compounds were synthesized from the condensation of 2-((Benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one with various aromatic amines. Biological activity studies revealed that derivatives with chlorine substituents exhibited greater toxicity to six bacterial strains. Among the chloro-substituted compounds, those containing a methoxy group displayed enhanced toxicity. []

2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles (5a-h)

Compound Description: These compounds were synthesized through the cyclization of 2-(benzo[d]thiazol-2-yl) acetohydrazide with different aromatic aldehydes. Like the previous series, derivatives with chlorine substituents showed increased toxicity against various bacteria, with methoxy-containing chloro-derivatives demonstrating the highest toxicity. []

N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides

Compound Description: This series of compounds was designed by combining pyrazole and 1,2,4-triazole systems. The synthesis involved a multi-step process starting from ethyl 5-methyl-1H-pyrazole-3-carboxylate, followed by hydrazinolysis, nucleophilic addition, and alkaline heterocyclization to obtain 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiole. This thiol was then alkylated with various reagents to generate the target N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. Preliminary in silico screening suggests potential biological activity for these compounds. []

5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (9)

Compound Description: This compound was synthesized through a multi-step process starting from isonicotinic acid hydrazide, involving reactions with phenylisothiocyanate, ethyl bromoacetate, and 4-methoxyphenyl hydrazinecarbothioamide, followed by cyclization. Antimicrobial activity studies revealed that this compound displayed good or moderate activity against certain bacterial and fungal strains. []

2-[(5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-yl)thio]acetohydrazide ylidene derivatives

Compound Description: These compounds were synthesized by reacting 2-[(5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-yl)thio]acetohydrazide with various aldehydes, both aromatic and heterocyclic. These derivatives exhibited moderate antimicrobial and antifungal activity. One derivative, 2-[(5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-yl)thio]-N’-(4-hydroxybenzyliden)acetohydrazide, demonstrated activity against E. coli and S. aureus that was comparable or superior to trimethoprim, a reference drug. []

N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides (KA1-KA15)

Compound Description: This series of compounds was synthesized via a three-step process, starting with the formation of potassium-pyridine-dithiocarbazate from isoniazide and CS2. Subsequent cyclization with hydrazine hydrate and CS2 yielded 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol. This thiol was then reacted with various aromatic N-substituted-α-chloroacetanilides to produce the target N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides. Many of these derivatives exhibited promising antimicrobial, antioxidant, and anti-inflammatory activities in vitro. Notably, derivatives with electron-withdrawing groups at the ortho-, meta-, and para-positions of the phenyl ring generally showed improved activity. []

1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines (4a-f)

Compound Description: These compounds were synthesized by condensing 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-3-methyl-1H-pyrazol-5(4H)-one with different aldehydes. This reaction highlights the versatility of the pyrazolone moiety for further functionalization through condensation reactions. []

1-(4-Nitrophenyl)-2-({4-phenyl-5-[(p-tolyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Compound Description: This compound was structurally characterized by X-ray crystallography. The crystal structure reveals the formation of centrosymmetric dimers through N-H...N hydrogen bonds between the acetamide groups. The dimers further interact through C-H...O and C-H...π interactions to generate a complex three-dimensional network. []

2-[(2-hidroxifenil)metiliden]-N-[4-(3-metil-5-sulfanil-4H-1,2,4-triazol-4-il)fenil]hidrazin-1-carbotioamida (7)

Compound Description: This compound, part of a series of 1,2,4-triazole-3-thiols, was synthesized and its structure confirmed by spectral methods (NMR and IR). It displayed moderate antiproliferative properties, inhibiting the growth of HEp-2 and BxPC-3 cells. Additionally, it exhibited the most potent antioxidant activity among the tested series in both ABTS and DPPH assays. []

N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

Compound Description: This series of compounds, considered coumarin-1,2,4-triazol-3-thioether hybrid molecules, was synthesized by reacting 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones, achieving good yields. This synthesis emphasizes the feasibility of combining different heterocyclic systems, such as coumarin and 1,2,4-triazole, through a thioether linker. []

Compound Description: This series focuses on incorporating the xanthine scaffold into the 1,2,4-triazole system. The synthesis involved reacting 7’-((3-thio-4-R-4H-1,2,4-triazol-5-yl)methyl)-3’-methylxanthine with various amines or using the corresponding esters with hydrazine hydrate to generate the target amides and hydrazides. Preliminary in silico screening suggested potential anti-inflammatory activity for these compounds, albeit with low probability. []

diethyl (R)-1-(5-(phenyl/4-methyl/4-methoxy/4-nitro/4-chloro/4-bromo/4-fluoro benzylsulfonyl)-4-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)methyl)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-yl)(4-(trifluoromethyl)phenylamino)methylphosphonate (7a-g)

Compound Description: This series of compounds, incorporating pyrazole, 1,2,4-triazole, and sulfone moieties, was synthesized and characterized by spectral methods (IR and NMR) and elemental analysis. These compounds were evaluated for their antimicrobial and antifungal activities. Molecular docking studies were also performed to predict their binding modes and scores, suggesting their potential as sortase A inhibitors in Staphylococcus. []

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

Compound Description: This compound is a GPR17 agonist. It demonstrated synergistic effects with a phenolic compound, (2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP), in inhibiting glioblastoma cell proliferation, migration, invasion, and colony-forming ability. []

N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide (5a)

Compound Description: This compound, part of a series of novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring, was synthesized from 8-hydroxyquinoline and ethyl 2-chloroacetate. It demonstrated notable antimicrobial activity, particularly against certain fungal strains. []

N-(4-carboxy-2-chlorophenyl)-2-((4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl)acetamide

Compound Description: This compound was identified as a potent inhibitor of HIV-1 reverse transcriptase (NNRTI). It was designed based on a virtual screening approach exploring substitutions at the 5-position of the triazole ring in known NNRTI scaffolds. This compound also exhibits acceptable aqueous solubility, making it a promising lead for developing water-soluble salts of triazole NNRTIs. []

2-[5-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazol-3-ylthio]-N-(3-chloro(2,6-dichlorobenzylidene)-4-oxoazetidin-1-yl)acetamide (7g)

Compound Description: This compound, part of a series of quinazolinone-based compounds, was synthesized and evaluated for its anti-inflammatory and analgesic activities. Compound 7g demonstrated the most potent activity within this series, comparable to the standard drug phenylbutazone. []

7-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]-2H-chromen-2-one (9)

Compound Description: This coumarin derivative was synthesized from umbelliferone, a natural compound, and its structure was confirmed by spectral methods (IR and NMR). []

2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide (7e)

Compound Description: This compound, belonging to a series of thiazole derivatives, displayed the highest antibacterial activity among the tested compounds, highlighting the biological relevance of this scaffold. []

Properties

CAS Number

1014054-05-7

Product Name

N-cyclohexyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

IUPAC Name

N-cyclohexyl-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Molecular Formula

C16H24N6O2S

Molecular Weight

364.47

InChI

InChI=1S/C16H24N6O2S/c1-21-9-12(15(20-21)24-3)14-18-19-16(22(14)2)25-10-13(23)17-11-7-5-4-6-8-11/h9,11H,4-8,10H2,1-3H3,(H,17,23)

InChI Key

PEFPKYJKZKYLGI-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3CCCCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.